molecular formula C12H16O5 B14313703 Acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester CAS No. 115109-77-8

Acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester

Cat. No.: B14313703
CAS No.: 115109-77-8
M. Wt: 240.25 g/mol
InChI Key: GEGZNXPSKSOPMI-UHFFFAOYSA-N
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Description

Acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester is an organic compound with the molecular formula C12H16O5 It is an ester derived from acetic acid and 3,5-dimethoxyphenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester typically involves the esterification of 3,5-dimethoxyphenol with acetic acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The general reaction scheme is as follows:

3,5-Dimethoxyphenol+Acetic AcidH2SO4Acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester+Water\text{3,5-Dimethoxyphenol} + \text{Acetic Acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 3,5-Dimethoxyphenol+Acetic AcidH2​SO4​​Acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and reduced reaction times. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 3,5-dimethoxyphenol and acetic acid in the presence of water and an acid or base catalyst.

    Oxidation: The phenolic group in the compound can be oxidized to form quinones or other oxidized derivatives.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

    Hydrolysis: 3,5-Dimethoxyphenol and acetic acid.

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

Acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to prepare various derivatives and intermediates.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s phenolic group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and subsequent biological effects. Additionally, the ester group can undergo hydrolysis, releasing 3,5-dimethoxyphenol, which may exert its effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, (3,4-dimethoxyphenoxy)-, ethyl ester
  • Acetic acid, (3,5-dimethoxyphenyl)-, methyl ester
  • Benzeneacetic acid, 3,4-dimethoxy-, methyl ester

Uniqueness

Acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of two methoxy groups at the 3 and 5 positions enhances its stability and reactivity compared to other similar compounds.

Properties

CAS No.

115109-77-8

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

ethyl 2-(3,5-dimethoxyphenoxy)acetate

InChI

InChI=1S/C12H16O5/c1-4-16-12(13)8-17-11-6-9(14-2)5-10(7-11)15-3/h5-7H,4,8H2,1-3H3

InChI Key

GEGZNXPSKSOPMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC(=CC(=C1)OC)OC

Origin of Product

United States

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